Boc-D-lys(aloc)-OH dcha

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

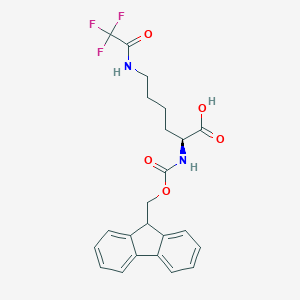

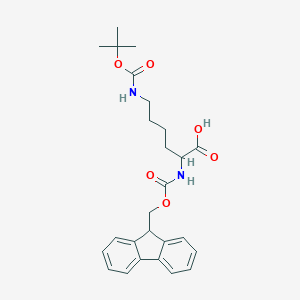

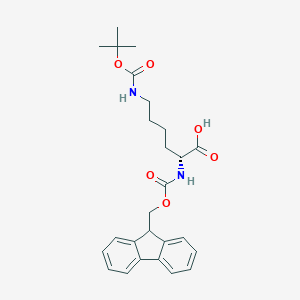

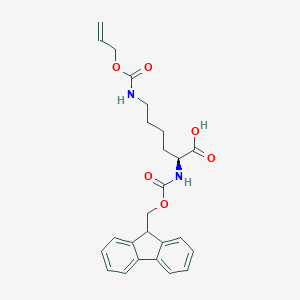

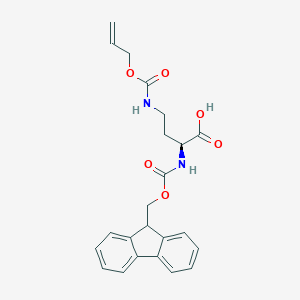

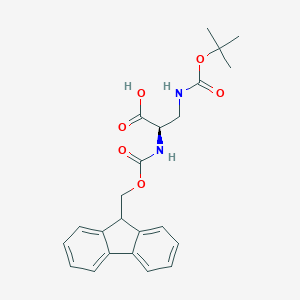

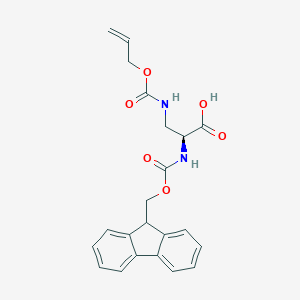

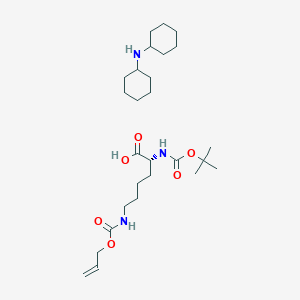

Boc-D-lys(aloc)-OH dcha, also known as N-alpha-Allyloxycarbonyl-N-epsilon-t-butyloxycarbonyl-D-lysine dicyclohexylamine, is a building block with side protection orthogonal to Fmoc/tBu strategy . It can be used for side-specific derivatization, for example, for TFA mediated in situ cyclization, which is taking advantage of intermediate aspartamide formation .

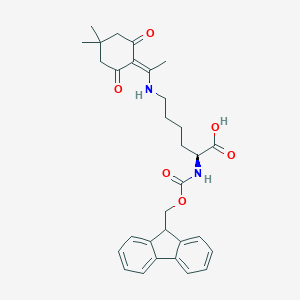

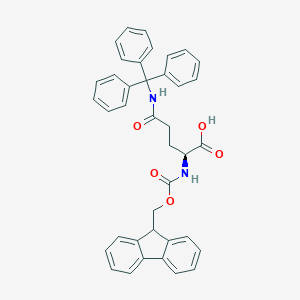

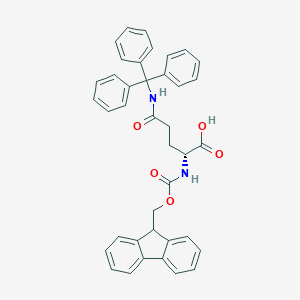

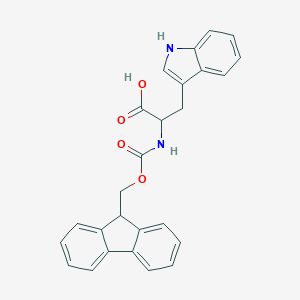

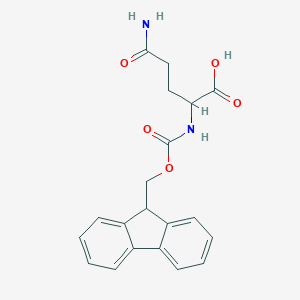

Molecular Structure Analysis

The molecular formula of Boc-D-lys(aloc)-OH dcha is C27H49N3O6 . The molecular weight is 511.7 g/mol.

Scientific Research Applications

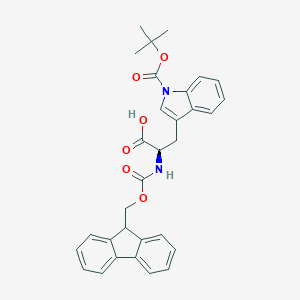

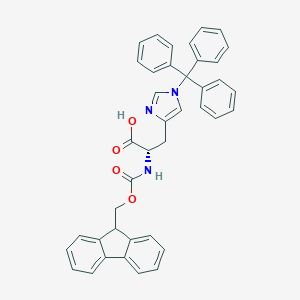

Peptide Synthesis and Structure Characterization Research on polypeptides often explores the physiological processes in humans, seeking methods for disease prevention and treatment. Boc-D-lys(aloc)-OH dcha is used in the synthesis and protection of amino acids during peptide formation, as demonstrated in the synthesis of Fmoc-L-Lys(Boc)-OH using lysine and glycine. This process involves protecting amino groups and can provide experimental basis and theoretical reference for amino protection reactions in polypeptide synthesis (Zhao Yi-nan & Melanie Key, 2013).

Solid-Phase Synthesis of Peptides The compound is used in solid-phase synthesis processes, such as the synthesis of cyclic neoglycopeptides. This involves complex reactions including protection and deprotection of amino groups, indicating the compound’s role in facilitating precise and complex peptide synthesis (V. Wittmann & Sonja Seeberger, 2000).

Synthesis of Radioactive Peptides for Radiopharmaceuticals The compound plays a role in the development of radiopharmaceuticals, particularly in the solid-phase synthesis of peptides that are labeled with radioactive elements. This can be significant in creating specific imaging agents for medical diagnostics (W. Greenland et al., 2003).

Gelation Capability in Organogels Boc-D-lys(aloc)-OH dcha derivatives have been studied for their ability to form stable organogels in various solvents. Their self-assembly into 3D nanofibers and other structures can be of interest in materials science and nanotechnology applications (Qianying Zong et al., 2016).

Synthesis of Redox Derivatives in Peptides The compound is also used in synthesizing redox derivatives of lysine and related peptides. These derivatives have applications in the engineering of light-harvesting proteins and photovoltaic cells, as well as other molecular electronic devices (B. Peek et al., 2009).

properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O6.C12H23N/c1-5-10-22-13(20)16-9-7-6-8-11(12(18)19)17-14(21)23-15(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11H,1,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19);11-13H,1-10H2/t11-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVAVNGGMCSJEA-RFVHGSKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H49N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584948 |

Source

|

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{[(prop-2-en-1-yl)oxy]carbonyl}-D-lysine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-lys(aloc)-OH dcha | |

CAS RN |

327156-94-5 |

Source

|

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{[(prop-2-en-1-yl)oxy]carbonyl}-D-lysine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.